tert-Butyl 3-(1-aminopentyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1-aminopentyl)azetidine-1-carboxylate: is a chemical compound with a unique structure that includes an azetidine ring, a tert-butyl ester group, and an aminopentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-aminopentyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters and aminopentyl groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or other transition metals. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(1-aminopentyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines and alcohols are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted azetidine derivatives.
Scientific Research Applications
tert-Butyl 3-(1-aminopentyl)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-aminopentyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
- tert-Butyl 3-(methylamino)azetidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
Comparison: tert-Butyl 3-(1-aminopentyl)azetidine-1-carboxylate is unique due to its aminopentyl side chain, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C13H26N2O2 |
---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl 3-(1-aminopentyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-5-6-7-11(14)10-8-15(9-10)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3 |
InChI Key |
FXQJMYZKCNRTHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1CN(C1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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